Spectroscopic Profile of 2-(2-Nitrophenyl)propan-1-ol: A Technical Guide
Spectroscopic Profile of 2-(2-Nitrophenyl)propan-1-ol: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(2-Nitrophenyl)propan-1-ol, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth insights into the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.
Introduction: The Structural Significance of 2-(2-Nitrophenyl)propan-1-ol
2-(2-Nitrophenyl)propan-1-ol, with the chemical formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol , is a valuable building block in organic synthesis.[1] Its structure, featuring a chiral center and a nitro-substituted aromatic ring, makes it a precursor for a variety of more complex molecules. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and to understand its chemical behavior in subsequent reactions. This guide will delve into the expected and observed spectroscopic features of this molecule, providing a framework for its unequivocal identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, a detailed map of the molecular structure can be constructed.
Predicted ¹H NMR Spectral Data
While a publicly available, fully assigned experimental spectrum with coupling constants is not readily found in the literature, the expected ¹H NMR spectrum of 2-(2-Nitrophenyl)propan-1-ol can be reliably predicted based on established principles and data from analogous structures. The key proton environments are:
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Aromatic Protons (4H): The four protons on the ortho-substituted benzene ring will appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. The substitution pattern will lead to a complex multiplet.
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Methine Proton (-CH-, 1H): The proton attached to the chiral carbon, adjacent to both the aromatic ring and the hydroxymethyl group, is expected to resonate as a multiplet. Its chemical shift will be influenced by both neighboring groups.
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Methylene Protons (-CH₂OH, 2H): The two diastereotopic protons of the primary alcohol will likely appear as a multiplet, further complicated by coupling to the adjacent methine proton.
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Methyl Protons (-CH₃, 3H): The methyl group protons will appear as a doublet in the upfield region, coupled to the methine proton.
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Hydroxyl Proton (-OH, 1H): The hydroxyl proton will typically appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.
A detailed experimental analysis would require techniques such as COSY (Correlation Spectroscopy) to definitively assign the coupled proton networks.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-(2-Nitrophenyl)propan-1-ol, nine distinct carbon signals are expected:
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Aromatic Carbons (6C): Six signals are anticipated in the aromatic region (typically 120-150 ppm). The carbon bearing the nitro group will be significantly downfield.
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Methine Carbon (-CH-, 1C): The chiral carbon atom.
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Methylene Carbon (-CH₂OH, 1C): The carbon of the hydroxymethyl group.
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Methyl Carbon (-CH₃, 1C): The most upfield signal, corresponding to the methyl group.
Experimental Considerations for NMR Analysis
For accurate data acquisition, the following protocol is recommended:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly for the hydroxyl proton.
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¹H NMR Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
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2D NMR Experiments: To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The vapor-phase IR spectrum of 2-(2-Nitrophenyl)propan-1-ol is available in spectral databases.[1]
Key IR Absorptions
The IR spectrum of 2-(2-Nitrophenyl)propan-1-ol is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol |
| ~3100-3000 | C-H stretch (aromatic) | Aromatic Ring |
| ~2970-2850 | C-H stretch (aliphatic) | -CH₃, -CH₂, -CH |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1525, ~1350 | N-O asymmetric & symmetric stretch | Nitro Group |
| ~1050 | C-O stretch | Primary Alcohol |
The most diagnostic peaks are the broad O-H stretch, confirming the presence of the alcohol, and the strong absorptions for the nitro group.
Experimental Protocol for IR Spectroscopy
A standard method for obtaining an IR spectrum of a liquid sample is as follows:
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Sample Preparation: A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
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Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. A GC-MS spectrum of 2-(2-Nitrophenyl)propan-1-ol is available in spectral databases.[1]
Expected Fragmentation Pattern
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 181, corresponding to the molecular weight of the compound. Key fragmentation pathways for primary alcohols often involve:
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Alpha-cleavage: Loss of an alkyl radical to form a stable oxonium ion. For 2-(2-Nitrophenyl)propan-1-ol, this would involve the loss of the 2-nitrophenylpropyl radical, leading to a fragment at m/z 31 ([CH₂OH]⁺).
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Loss of Water: A common fragmentation for alcohols, leading to a peak at m/z 163 (M-18).
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Fragments from the Nitrophenyl Group: The aromatic portion of the molecule will also produce characteristic fragments.
Experimental Workflow for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like 2-(2-Nitrophenyl)propan-1-ol.
Caption: GC-MS experimental workflow.
Conclusion
The combination of NMR, IR, and MS provides a powerful toolkit for the comprehensive structural characterization of 2-(2-Nitrophenyl)propan-1-ol. While detailed experimental data is often found in specialized databases, a thorough understanding of the expected spectroscopic features, as outlined in this guide, allows for confident identification and quality control of this important synthetic intermediate. The methodologies and interpretative frameworks presented here serve as a valuable resource for scientists and researchers in the field.
References
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Chem-Impex. (n.d.). 2-(2-Nitrophenyl)propan-1-ol. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). 2-(2-Nitrophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
